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Compound of Interest

Compound Name:
Methyl 1-Cbz-3-methylpiperidine-

3-carboxylate

Cat. No.: B599494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Piperidine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of

pharmaceuticals and biologically active compounds. The protection of the piperidine nitrogen is

a crucial step in the multi-step synthesis of these molecules, enabling regioselective

functionalization. The Carboxybenzyl (Cbz) group is a widely utilized protecting group for this

purpose due to its stability under various reaction conditions and its facile removal via catalytic

hydrogenolysis.[1] Understanding the physical characteristics of the resulting Cbz-protected

piperidine intermediates is paramount for process development, purification, and formulation in

drug discovery and development.

This technical guide provides a comprehensive overview of the key physical properties of

various Cbz-protected piperidines, detailed experimental protocols for their determination, and

a visual workflow for their characterization.

Core Physical Characteristics
The introduction of the Cbz group and other substituents onto the piperidine ring significantly

influences the molecule's physical properties, such as melting point, boiling point, and solubility.

Generally, Cbz-protected piperidines are white to off-white crystalline solids at room
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temperature.[1] Their solubility is typically low in water but good in common organic solvents

like dichloromethane, chloroform, and alcohols.[2]

Data Summary of Cbz-Protected Piperidines
The following tables summarize key physical data for a range of Cbz-protected piperidine

derivatives, providing a comparative reference for researchers.
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Compound
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Appearance

(R)-(+)-1-

Cbz-2-

piperidinecar

boxylic acid

28697-09-8 C₁₄H₁₇NO₄ 263.29 111-115

White to off-

white

crystalline

powder[1]

1-N-Cbz-3-

aminopiperidi

ne

711002-74-3 C₁₃H₁₈N₂O₂ 234.29 168-170 Not Specified

(R)-N-Cbz-

Piperidine-3-

carboxylic

acid

78190-11-1 C₁₄H₁₇NO₄ 263.29 90-94 Not Specified

1-

[(Benzyloxy)c

arbonyl]piperi

dine-4-

carboxylic

acid

10314-98-4 C₁₄H₁₇NO₄ 263.29 Not Specified
White

powder[3]

4-Amino-1-

Cbz-

piperidine-4-

carboxylic

acid

115655-41-9 C₁₄H₁₈N₂O₄ 278.30 Not Specified Not Specified

N-Cbz-4-

Hydroxypiperi

dine

135764-72-8 C₁₃H₁₇NO₃ 235.28 Not Specified Not Specified
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Compound Name Boiling Point (°C) Flash Point (°C) Density (g/cm³)

(S)-3-N-Cbz-amino-

piperidine
396.3 at 760 mmHg 193.5 1.13

1-N-Cbz-3-

aminopiperidine
367.2 (Predicted) Not Specified 1.151 (Predicted)

Experimental Protocols
Accurate determination of physical characteristics is essential for compound identification,

purity assessment, and process optimization. The following sections detail standard

experimental procedures for key physical property measurements.

Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds

typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed

and broader melting range.

Protocol:

Sample Preparation: A small amount of the dry, finely powdered Cbz-protected piperidine is

loaded into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to pack

the sample at the sealed end.[4]

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a

DigiMelt or Mel-Temp.[5]

Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20

°C/minute) can be used to determine an approximate melting range.[5]

Accurate Determination: A fresh sample is heated to a temperature approximately 15-20°C

below the anticipated melting point. The heating rate is then slowed to 1-2°C per minute.[4]

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire sample becomes a clear liquid (completion of melting)

are recorded as the melting range.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://chem.libretexts.org/Courses/Meredith_College/Organic_I_Techniques/04%3A_Melting_Point/4.03%3A_Melting_Point_Determination_Procedure
https://chem.libretexts.org/Courses/Meredith_College/Organic_I_Techniques/04%3A_Melting_Point/4.03%3A_Melting_Point_Determination_Procedure
https://jan.ucc.nau.edu/~jkn/235Manual
https://jan.ucc.nau.edu/~jkn/235Manual
https://chem.libretexts.org/Courses/Meredith_College/Organic_I_Techniques/04%3A_Melting_Point/4.03%3A_Melting_Point_Determination_Procedure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubility Testing
Solubility profiling is crucial for selecting appropriate solvents for reactions, purification, and

formulation.

Protocol:

Initial Solvent Screening: Approximately 10 mg of the solid Cbz-protected piperidine is

placed in a small test tube.[6]

Solvent Addition: 0.5 mL of a selected solvent (e.g., water, ethanol, dichloromethane, ethyl

acetate, hexane) is added.[7]

Observation: The mixture is agitated vigorously for 1-2 minutes. The compound is classified

as "soluble" if no solid particles are visible, "partially soluble" if some solid remains, and

"insoluble" if the solid does not appear to dissolve.[6][8]

pH-Dependent Solubility (for acidic or basic derivatives): For compounds with acidic (e.g.,

carboxylic acid) or basic (e.g., amino) functional groups, solubility is tested in 5% aqueous

solutions of NaOH, NaHCO₃, and HCl to provide further structural insights.[9][10] A water-

insoluble compound that dissolves in 5% NaOH is likely an acid.[7] A compound that

dissolves in 5% HCl is likely a base.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Cbz-protected

piperidines, providing detailed information about the carbon-hydrogen framework.

Protocol:

Sample Preparation: 5-20 mg of the Cbz-protected piperidine is dissolved in approximately

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically used.[11]

Number of Scans: 8-16 scans are generally sufficient.[11]
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Relaxation Delay: A delay of 1-2 seconds between scans is common.[11]

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.[11]

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 to 1024 or more) is required.[11]

Relaxation Delay: A delay of 2-5 seconds is typically employed.[11]

Data Processing: The acquired spectra are processed by applying Fourier transformation,

phase correction, and baseline correction.[11] For ¹H NMR, the signals are integrated to

determine proton ratios.[11]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Protocol:

Sample Preparation: For solid samples, a small amount is placed directly onto the crystal of

an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[12] Alternatively, a KBr disk or a

Nujol mull can be prepared.[13]

Background Scan: A background spectrum of the empty spectrometer is recorded.

Sample Scan: The sample is scanned to obtain its IR spectrum.

Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key

absorbances for Cbz-protected piperidines include:

C=O stretch (urethane): ~1680-1700 cm⁻¹

C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹

C=C stretch (aromatic): ~1450-1600 cm⁻¹
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C-O stretch: ~1200-1300 cm⁻¹

N-H stretch (if present): ~3300-3500 cm⁻¹

O-H stretch (if present): ~3200-3600 cm⁻¹ (broad)[12]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized Cbz-protected piperidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://community.wvu.edu/~josbour1/Labs/F2016/Exp%208%20-%20Infrared%20Spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Physical & Structural Characterization

Spectroscopic Analysis

Final Assessment

Synthesis of Cbz-Piperidine

Purification (e.g., Crystallization, Chromatography)

Melting Point Determination

Solubility Testing

NMR Spectroscopy (¹H & ¹³C)

IR Spectroscopy

Mass Spectrometry

Data Analysis & Structural Confirmation

Reporting & Documentation

Click to download full resolution via product page

Caption: Workflow for the characterization of a Cbz-protected piperidine.
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Conclusion
A thorough understanding and accurate determination of the physical characteristics of Cbz-

protected piperidines are indispensable for the successful development of piperidine-based

pharmaceuticals. The data and protocols presented in this guide offer a valuable resource for

researchers and scientists, facilitating efficient and informed decision-making throughout the

drug development pipeline. The stability and versatility of the Cbz protecting group, combined

with a clear understanding of the physical properties of the resulting intermediates, will

continue to support the synthesis of novel and complex bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b599494#physical-characteristics-of-cbz-protected-
piperidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b599494#physical-characteristics-of-cbz-protected-piperidines
https://www.benchchem.com/product/b599494#physical-characteristics-of-cbz-protected-piperidines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b599494?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

